Myosin-IN-1

Description

BenchChem offers high-quality Myosin-IN-1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Myosin-IN-1 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

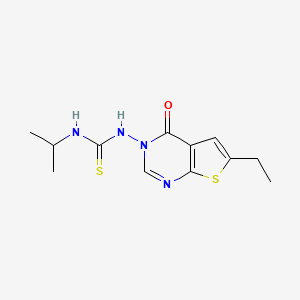

Molecular Formula |

C12H16N4OS2 |

|---|---|

Molecular Weight |

296.4 g/mol |

IUPAC Name |

1-(6-ethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-3-propan-2-ylthiourea |

InChI |

InChI=1S/C12H16N4OS2/c1-4-8-5-9-10(19-8)13-6-16(11(9)17)15-12(18)14-7(2)3/h5-7H,4H2,1-3H3,(H2,14,15,18) |

InChI Key |

YHDHTDKZRCMSEQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=C(S1)N=CN(C2=O)NC(=S)NC(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Myosin-IN-1: A Novel Cardiac-Specific Myosin Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Myosin-IN-1, a novel, cardiac-specific myosin inhibitor identified through advanced artificial intelligence-based virtual screening. Designated as compound F10, Myosin-IN-1 presents a promising therapeutic scaffold for conditions characterized by cardiac hypercontractility, such as hypertrophic cardiomyopathy. This document details the discovery, mechanism of action, and synthesis of Myosin-IN-1, along with detailed protocols for its biological characterization. Quantitative data are summarized for comparative analysis, and key signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of this potent and selective cardiac myosin modulator.

Discovery and Rationale

Mechanism of Action

Myosin-IN-1 exerts its inhibitory effect by modulating the mechanochemical cycle of cardiac myosin. The fundamental mechanism of muscle contraction involves the cyclical interaction of myosin heads with actin filaments, powered by the hydrolysis of ATP.[3] Cardiac myosin exists in different conformational and energy states. A key regulatory state is the "super-relaxed state" (SRX), in which the myosin heads are in an inactive, energy-conserving conformation, reducing the number of heads available to interact with actin.[1]

Myosin-IN-1 has been shown to stabilize this SRX state of the cardiac myosin motor domain.[1] By promoting this inactive conformation, Myosin-IN-1 effectively reduces the number of actin-myosin cross-bridges formed during each cardiac cycle. This leads to a decrease in myocardial force production and a reduction in the calcium sensitivity of the myofilaments.[1] Ultimately, this translates to a negative inotropic effect, reducing the contractility of the heart muscle.[1] This targeted modulation of contractility makes Myosin-IN-1 a promising candidate for treating conditions of cardiac hypercontractility.

The proposed signaling pathway for Myosin-IN-1's action on cardiac muscle contraction is illustrated in the diagram below.

Chemical Synthesis

The detailed chemical synthesis of Myosin-IN-1 (F10) has not been publicly disclosed in the primary literature. However, based on its chemical structure, which contains a pyrimidine core, a representative synthesis for a pyrimidine-based kinase inhibitor is provided below. This multi-step synthesis illustrates a common strategy for the construction of such heterocyclic compounds.

Representative Synthesis of a Pyrimidine-Based Inhibitor

The synthesis of pyrimidine-based inhibitors often involves the construction of the core pyrimidine ring followed by functionalization. A common route is the reaction of a β-ketoester with a guanidine derivative.

-

Step 1: Synthesis of the Pyrimidine Core: A substituted β-ketoester is reacted with a guanidine derivative in the presence of a base, such as sodium ethoxide, in a suitable solvent like ethanol. This condensation reaction forms the pyrimidine ring.

-

Step 2: Halogenation: The pyrimidine core is then halogenated, typically at the 4- and 6-positions, using a reagent like phosphorus oxychloride (POCl₃). This step introduces reactive sites for subsequent nucleophilic aromatic substitution reactions.

-

Step 3: Nucleophilic Aromatic Substitution: The di-halogenated pyrimidine is then reacted sequentially with different amines. The first amine is typically introduced at the more reactive 4-position, followed by the introduction of a second amine at the 6-position under more forcing conditions. These reactions are often carried out in the presence of a base, such as triethylamine or diisopropylethylamine, in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Step 4: Final Modification and Purification: Further modifications to the side chains may be performed, followed by purification of the final compound, typically by column chromatography on silica gel and/or recrystallization.

Quantitative Data

The biological activity of Myosin-IN-1 has been quantified in several key assays. The following tables summarize the available quantitative data for easy comparison.

Table 1: In Vitro Biochemical Activity of Myosin-IN-1 (F10)

| Parameter | Value | Myosin Isoform | Assay Conditions | Reference |

| IC₅₀ | 21 µmol L⁻¹ | Bovine β-cardiac myosin S1 | Acto-myosin S1 ATPase activity | [1] |

| Effect on ATPase Activity | ~44% inhibition at 10 µmol L⁻¹ | Bovine cardiac myosin | ATPase activity assay | [1] |

| Effect on SRX State | Increases amplitude of slow SRX phase from ~23% to ~63% | Full-length bovine β-cardiac myosin | Single ATP turnover assay | [1] |

Table 2: Effects of Myosin-IN-1 (F10) on Myocardial Function

| Parameter | Effect | Preparation | Assay Conditions | Reference |

| Myofibril ATPase Activity | ~25% reduction at 20 µmol L⁻¹ | Ca²⁺-activated cardiac myofibrils | ATPase activity assay | [1] |

| Isometric Force | Significant reduction | Demembranated rat ventricular trabeculae | pCa 4.5 | [1] |

| Ca²⁺ Sensitivity (pCa₅₀) | Significant reduction | Demembranated rat ventricular trabeculae | Force-pCa relation | [1] |

| Left Ventricular Pressure | Reduction | Isolated Langendorff-perfused rat hearts | Negative inotropic effect | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of Myosin-IN-1 are provided below.

Myosin ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by myosin, which is a direct measure of its enzymatic activity. The assay can be performed with purified myosin or in more complex systems like myofibrils.

Materials:

-

Purified cardiac myosin S1 fragment

-

F-actin

-

Assay Buffer (e.g., 15 mM HEPES pH 7.5, 1 mM MgCl₂, 0.1 mM EGTA, 50 mM KCl)

-

ATP stock solution

-

Myosin-IN-1 (F10) stock solution in DMSO

-

Malachite green reagent for phosphate detection (or a coupled spectrophotometric assay)

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing assay buffer, F-actin, and varying concentrations of Myosin-IN-1 (or DMSO for control).

-

Pre-incubate the mixture at the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding the cardiac myosin S1 fragment.

-

At specific time points, take aliquots of the reaction mixture and stop the reaction by adding a quenching solution (e.g., acid).

-

Quantify the amount of inorganic phosphate (Pi) released using the malachite green assay or by continuously monitoring ADP production in a coupled assay.

-

Calculate the ATPase activity (rate of Pi or ADP production) for each concentration of Myosin-IN-1.

-

Plot the ATPase activity as a function of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

The workflow for a typical Myosin ATPase activity assay is depicted below.

References

An In-Depth Technical Guide to Myosin-IN-1: A Specific Cardiac Myosin Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myosin-IN-1, also identified as compound F10, is a potent and specific allosteric inhibitor of cardiac myosin. By stabilizing the closed, or "OFF," state of the cardiac myosin motor domain, Myosin-IN-1 effectively reduces myocardial force production and calcium sensitivity. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of Myosin-IN-1, making it a valuable resource for researchers in cardiovascular drug discovery and related fields. Detailed experimental protocols and a visualization of its mechanism of action within the cardiac muscle contraction signaling pathway are also presented to facilitate further investigation and application of this compound.

Chemical Structure and Properties

Myosin-IN-1 is a small molecule inhibitor with the chemical name N-(3-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-4-methylphenyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridine-3-carboxamide. Its chemical structure is depicted below:

Table 1: Physicochemical Properties of Myosin-IN-1

| Property | Value | Reference |

| CAS Number | 849011-39-8 | [1][2] |

| Molecular Formula | C29H29F3N4O3 | [3] |

| Molecular Weight | 554.56 g/mol | [3] |

| IUPAC Name | N-(3-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-4-methylphenyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridine-3-carboxamide | [3] |

| Appearance | Solid | N/A |

| Solubility | Soluble in DMSO | N/A |

| logP | 4.93 | [3] |

| Ligand Efficiency (LE) | 0.31 | [3] |

Note: N/A indicates that the data was not available in the searched sources.

Biological Activity and Mechanism of Action

Myosin-IN-1 is a specific inhibitor of cardiac myosin (both MYH7 and MYH6 isoforms) and functions as a negative inotropic agent.[1][2] Its primary mechanism of action involves the allosteric inhibition of the actomyosin ATPase activity.[2]

Myosin-IN-1 stabilizes the super-relaxed state (SRX) or the structural "OFF" state of the cardiac myosin motor domain.[1][2] In this conformation, the myosin head is sequestered and unable to interact with actin, leading to a reduction in the number of force-producing cross-bridges. This stabilization of the inhibited state slows down nucleotide release from the myosin, thereby reducing the overall rate of ATP hydrolysis and consequently diminishing myocardial force production and calcium sensitivity.[2]

Table 2: In Vitro Biological Activity of Myosin-IN-1

| Parameter | Value | Species/System | Reference |

| IC50 (Actomyosin ATPase activity) | 23 µM | Bovine β-cardiac myosin S1 | [2] |

| Effect on Myofibril ATPase Activity | ~25% reduction at 20 µM | Fully Ca2+-activated cardiac myofibrils | [2] |

| Selectivity | No effect on fast skeletal muscle myofibril ATPase | N/A | [2] |

The inhibitory effect of Myosin-IN-1 is specific to cardiac myosin, as it shows no significant activity against myofibrils isolated from fast skeletal muscle.[2] This selectivity makes it a valuable tool for studying the specific roles of cardiac myosin in health and disease.

Signaling Pathway

The following diagram illustrates the mechanism of cardiac muscle contraction and the inhibitory action of Myosin-IN-1.

Experimental Protocols

Actomyosin ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by myosin in the presence of actin, which is a direct measure of the motor's enzymatic activity.

Principle: The release of inorganic phosphate (Pi) from ATP hydrolysis is quantified. A common method is the NADH-coupled enzymatic assay.

Materials:

-

Bovine cardiac myosin S1 fragment

-

F-actin

-

Myosin-IN-1 (dissolved in DMSO)

-

Assay Buffer (e.g., 25 mM imidazole pH 7.5, 25 mM KCl, 4 mM MgCl2, 1 mM EGTA, 1 mM DTT)

-

NADH

-

Phosphoenolpyruvate (PEP)

-

Pyruvate kinase (PK)

-

Lactate dehydrogenase (LDH)

-

ATP

Procedure:

-

Prepare a reaction mixture containing assay buffer, NADH, PEP, PK, and LDH.

-

Add a defined concentration of F-actin and myosin S1 to the reaction mixture.

-

Add varying concentrations of Myosin-IN-1 (or DMSO as a vehicle control).

-

Initiate the reaction by adding a saturating concentration of ATP.

-

Monitor the decrease in NADH absorbance at 340 nm over time using a spectrophotometer. The rate of NADH oxidation is directly proportional to the rate of ATP hydrolysis.

-

Calculate the ATPase activity and plot against the concentration of Myosin-IN-1 to determine the IC50 value.

Myofibril ATPase Activity Assay

This assay assesses the effect of the inhibitor on the ATPase activity within a more complex and physiologically relevant system.

Materials:

-

Isolated cardiac and skeletal muscle myofibrils

-

Myosin-IN-1 (dissolved in DMSO)

-

Assay Buffer with varying Ca2+ concentrations (to control activation)

-

Reagents for Pi detection (e.g., malachite green-based assay)

Procedure:

-

Isolate myofibrils from cardiac and skeletal muscle tissue.

-

Incubate the myofibrils with varying concentrations of Myosin-IN-1 (or DMSO control) in the assay buffer.

-

Initiate the reaction by adding ATP.

-

Stop the reaction at a specific time point by adding a quenching solution (e.g., perchloric acid).

-

Measure the amount of released Pi using a colorimetric method, such as the malachite green assay.

-

Compare the ATPase activity in the presence and absence of the inhibitor to determine its effect on myofibril contractility.

In Vitro Motility Assay

This single-molecule technique visualizes the movement of actin filaments propelled by myosin motors.

Materials:

-

Glass coverslips coated with myosin

-

Fluorescently labeled F-actin

-

Myosin-IN-1 (dissolved in DMSO)

-

Motility Buffer (containing ATP and an oxygen scavenging system)

-

Total Internal Reflection Fluorescence (TIRF) microscope

Procedure:

-

Prepare a flow cell with myosin motors adhered to the surface.

-

Introduce fluorescently labeled F-actin filaments into the flow cell.

-

Add the motility buffer containing ATP and varying concentrations of Myosin-IN-1.

-

Observe and record the movement of the actin filaments using a TIRF microscope.

-

Analyze the velocity of filament movement to determine the inhibitory effect of Myosin-IN-1.

Synthesis

A detailed, publicly available synthesis protocol for Myosin-IN-1 (F10) was not found in the searched literature. The synthesis of such complex small molecules is often proprietary. However, the IUPAC name provides the necessary information for a skilled medicinal chemist to devise a potential synthetic route. The synthesis would likely involve the coupling of a substituted dihydropyridinone core with a piperazine-containing side chain via an amide bond formation.

Conclusion

Myosin-IN-1 (F10) is a valuable research tool for the specific inhibition of cardiac myosin. Its ability to allosterically stabilize the inhibited state of the myosin motor provides a powerful means to dissect the role of cardiac myosin in muscle contractility and to explore potential therapeutic strategies for cardiovascular diseases characterized by hypercontractility, such as hypertrophic cardiomyopathy. The data and protocols presented in this guide offer a solid foundation for researchers to incorporate Myosin-IN-1 into their studies.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Myosin-IN-1 Binding Site on the Myosin Motor Domain

This technical guide provides a comprehensive overview of the binding interaction between the small molecule inhibitor Myosin-IN-1 and the myosin motor domain. It is intended for an audience with a strong background in biochemistry, molecular biology, and pharmacology. This document details the mechanism of action, summarizes key quantitative data, and provides in-depth experimental protocols for studying such interactions.

Introduction to Myosin and the Rationale for Inhibition

Myosin is a superfamily of motor proteins crucial for a wide array of cellular processes, most notably muscle contraction.[1] These ATP-dependent motors convert chemical energy from ATP hydrolysis into mechanical force by moving along actin filaments.[2] The core of this function resides in the myosin motor domain (also known as the head domain), which contains the actin-binding interface and the nucleotide-binding pocket.[3]

In cardiac muscle, the activity of β-cardiac myosin is the primary determinant of systolic function. Hyperactivity of this motor protein can lead to hypertrophic cardiomyopathy, while reduced activity is associated with dilated cardiomyopathy. Consequently, the development of small molecule inhibitors that can modulate the activity of cardiac myosin is a promising therapeutic strategy for various heart conditions. Myosin-IN-1 is one such inhibitor that specifically targets cardiac myosin.[4]

Mechanism of Action of Myosin-IN-1

Myosin-IN-1 functions as a negative inotropic agent by directly interacting with the cardiac myosin motor domain. Its primary mechanism involves the stabilization of a "closed" or "super-relaxed" state (SRX) of the myosin head.[4] In this conformation, the myosin head is sequestered and has a significantly reduced ATPase rate, preventing it from binding to actin and participating in the force-producing cross-bridge cycle.[5] By stabilizing this inhibited state, Myosin-IN-1 effectively reduces the number of myosin heads available for contraction, leading to a decrease in myocardial force production and a reduction in calcium sensitivity in vitro.[4]

The Myosin-IN-1 Binding Site

The precise binding site of Myosin-IN-1 is located in an allosteric pocket on the myosin motor domain. This pocket is distinct from the ATP and actin binding sites. Structural studies of other myosin inhibitors, such as blebbistatin and PCIP, have revealed the existence of such druggable allosteric pockets within the motor domain.[6] For instance, PCIP binds to a pocket near the actin-binding residues at the tip of the 50-kDa cleft.[6] Similarly, Myosin-IN-1 is believed to bind to a cryptic pocket that is more accessible in the closed or post-rigor state of myosin. Binding of the inhibitor to this site locks the myosin in this low-activity conformation, preventing the conformational changes required for ATP hydrolysis and subsequent force production.

The following diagram illustrates the effect of Myosin-IN-1 on the myosin ATPase cycle.

Quantitative Data

The following table summarizes key quantitative parameters for Myosin-IN-1 and other relevant myosin inhibitors. This data is essential for comparing the potency and selectivity of these compounds.

| Compound | Myosin Isoform | Assay Type | Parameter | Value | Reference |

| Myosin-IN-1 | Cardiac Myosin | Functional | Negative Inotropy | Demonstrated in vitro | [4] |

| Blebbistatin | Nonmuscle Myosin IIA/IIB | ATPase Activity | IC50 | 0.5 - 5 µM | [6] |

| BTS | Skeletal Myosin II | ATPase Activity | IC50 | ~5 µM | [6] |

| PCIP | Myosin 1c/1b | ATPase Activity | IC50 | 1 - 5 µM | [6] |

| MyoVin-1 | Myosin V | ATPase Activity | IC50 | ~6 µM | [6] |

| Myosin V-IN-1 | Myosin V | Binding Affinity | Ki | 6 µM | [7] |

Experimental Protocols

The characterization of myosin inhibitors like Myosin-IN-1 relies on a suite of biochemical, biophysical, and structural biology techniques. The workflow for identifying and characterizing the binding site is depicted below.

Actin-Activated ATPase Assay

This assay measures the rate of ATP hydrolysis by myosin in the presence of actin, which is a direct measure of the motor's enzymatic activity. Inhibition of this activity is a primary indicator of a compound's effect.

Principle: The release of inorganic phosphate (Pi) from ATP hydrolysis is quantified. A common method is the NADH-coupled assay, where the regeneration of ATP from ADP and phosphoenolpyruvate is coupled to the oxidation of NADH, which can be monitored spectrophotometrically.[8]

Materials:

-

Purified myosin motor domain (e.g., β-cardiac myosin S1 fragment)

-

Actin filaments

-

Assay Buffer: 50 mM KCl, 2 mM MgCl2, 20 mM MOPS pH 7.0, 1 mM DTT[9]

-

ATP regeneration system: pyruvate kinase, lactate dehydrogenase, phosphoenolpyruvate

-

NADH

-

ATP

-

Myosin-IN-1 or other test compounds dissolved in DMSO

Procedure:

-

Prepare a reaction mixture in a microplate well or cuvette containing assay buffer, actin, the ATP regeneration system, and NADH.

-

Add the myosin protein to the mixture and incubate to establish a baseline.

-

Add the test compound (Myosin-IN-1) at various concentrations. Include a DMSO-only control.

-

Initiate the reaction by adding a saturating concentration of ATP.

-

Monitor the decrease in NADH absorbance at 340 nm over time using a spectrophotometer. The rate of absorbance change is proportional to the ATPase activity.[9]

-

Plot the ATPase rate as a function of inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[8]

X-ray Crystallography

This is the gold-standard method for determining the high-resolution three-dimensional structure of the protein-inhibitor complex, directly visualizing the binding site.

Principle: A high-quality crystal of the protein-inhibitor complex is grown and diffracted with X-rays. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic structure can be built and refined.[10]

Procedure:

-

Protein Expression and Purification: Express and purify a high-yield, stable fragment of the myosin motor domain.

-

Complex Formation: Incubate the purified myosin with a molar excess of Myosin-IN-1 to ensure saturation of the binding site.

-

Crystallization: Screen a wide range of crystallization conditions (e.g., pH, precipitant concentration, temperature) to obtain well-ordered crystals of the myosin-inhibitor complex.[11]

-

Data Collection: Mount a crystal and expose it to a high-intensity X-ray beam, typically at a synchrotron source. Collect the diffraction data as the crystal is rotated.[10]

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem using molecular replacement with a known myosin structure. Build the atomic model into the electron density map and refine it to obtain the final structure.[12] The inhibitor molecule should be clearly visible in the electron density, revealing its precise binding mode.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the real-time kinetics of binding and dissociation between a ligand and an analyte.

Principle: One binding partner (the ligand, e.g., myosin) is immobilized on a sensor chip. The other partner (the analyte, e.g., Myosin-IN-1) is flowed over the surface. Binding causes a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).[13]

Procedure:

-

Ligand Immobilization: Covalently immobilize the purified myosin motor domain onto a suitable sensor chip (e.g., a CM5 chip) via amine coupling.[14]

-

Analyte Injection: Prepare a series of dilutions of Myosin-IN-1 in running buffer. Inject each concentration over the sensor surface for a defined period (association phase), followed by a flow of running buffer alone (dissociation phase).[13]

-

Data Acquisition: Record the sensorgram (RU vs. time) for each concentration.

-

Data Analysis: Fit the association and dissociation curves globally to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).[15]

Mass Spectrometry for Covalent Inhibitors

While Myosin-IN-1 is not described as a covalent inhibitor, this technique is crucial in drug discovery for characterizing inhibitors that form a covalent bond with their target.

Principle: The mass of the protein is measured with high accuracy. An increase in mass corresponding to the molecular weight of the inhibitor indicates covalent adduct formation. Fragmentation of the protein (bottom-up proteomics) can then identify the specific amino acid residue that has been modified.[16]

Procedure:

-

Intact Protein Analysis:

-

Incubate the myosin protein with the covalent inhibitor.

-

Analyze the mixture using Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Compare the mass spectrum of the treated protein with an untreated control. A mass shift equal to the inhibitor's mass confirms covalent binding.[17]

-

-

Peptide Mapping (Bottom-up Analysis):

-

After incubation with the inhibitor, denature, reduce, and alkylate the protein.

-

Digest the protein into smaller peptides using a protease like trypsin.

-

Analyze the peptide mixture by LC-tandem MS (MS/MS).[18]

-

Search the MS/MS data against the protein sequence to identify peptides. A peptide with a mass modification corresponding to the inhibitor will pinpoint the site of covalent attachment. The fragmentation pattern in the MS/MS spectrum can often identify the exact modified amino acid.[16]

-

Conclusion

Myosin-IN-1 represents a targeted approach to modulating cardiac contractility by stabilizing an inhibited state of the myosin motor. Understanding its precise binding site and mechanism of action through the experimental protocols detailed in this guide is fundamental for the development of next-generation myosin inhibitors. The combination of kinetic, biophysical, and structural data provides a comprehensive picture of the inhibitor-target interaction, paving the way for the rational design of novel therapeutics for cardiovascular diseases.

References

- 1. Myosin - Wikipedia [en.wikipedia.org]

- 2. Actin, Myosin, and Cell Movement - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is Myosin? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]

- 4. medchemexpress.com [medchemexpress.com]

- 5. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]

- 6. Small-molecule inhibitors of myosin proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Drug specificity and affinity are encoded in the probability of cryptic pocket opening in myosin motor domains - PMC [pmc.ncbi.nlm.nih.gov]

- 9. med.upenn.edu [med.upenn.edu]

- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 11. Crystallization of myosin subfragment 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. X-ray crystallographic and molecular dynamic analyses of Drosophila melanogaster embryonic muscle myosin define domains responsible for isoform-specific properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 14. arxiv.org [arxiv.org]

- 15. Study of the subunit interactions in myosin phosphatase by surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Unraveling the Inhibition of Myosin ATPase Activity: A Technical Guide on Myosin-IN-1

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Note to the Reader: The compound "Myosin-IN-1" is not found in the currently available scientific literature. Therefore, this technical guide will utilize Blebbistatin , a well-characterized and widely studied inhibitor of non-muscle myosin II, as a representative example to explore the effects of a small molecule inhibitor on myosin ATPase activity. The principles, experimental designs, and data presentation formats discussed herein are broadly applicable to the study of other myosin inhibitors.

Introduction to Non-Muscle Myosin II and Its Inhibition

Non-muscle myosin II (NMII) is a crucial motor protein in eukaryotic cells, playing a pivotal role in a variety of cellular processes including cell division, migration, adhesion, and morphology.[1][2] NMII functions by converting the chemical energy from ATP hydrolysis into mechanical force, which drives the contraction of actin filaments.[3] The core of this function lies in the ATPase activity of the myosin head domain.[4][5] Given its central role in cell motility, NMII has emerged as a significant target for therapeutic intervention in diseases characterized by abnormal cell proliferation and migration, such as cancer and fibrosis. Small molecule inhibitors that modulate the ATPase activity of NMII are therefore of considerable interest in drug development.

Blebbistatin is a selective, cell-permeable inhibitor of non-muscle myosin IIA and IIB. It is known to bind to a specific allosteric pocket on the myosin head, trapping it in a state with low affinity for actin and inhibiting the release of phosphate, thereby stalling the ATPase cycle.

Mechanism of Action of Blebbistatin on Myosin ATPase

The myosin ATPase cycle is a coordinated series of conformational changes in the myosin head, coupled to the binding and hydrolysis of ATP and interaction with actin. Blebbistatin exerts its inhibitory effect by interfering with this cycle.

The generally accepted mechanism of action for Blebbistatin is as follows:

-

Binding to the Myosin-ADP-Pi Complex: Blebbistatin binds to a hydrophobic pocket at the apex of the major cleft in the myosin motor domain. This binding occurs when myosin is in the post-hydrolysis (ADP and inorganic phosphate, Pi, bound) state, before the force-producing power stroke.

-

Inhibition of Phosphate Release: The binding of Blebbistatin stabilizes the myosin-ADP-Pi complex and blocks the conformational changes required for the release of Pi. The release of phosphate is the key step that triggers the power stroke and strong binding to actin.

-

Low Actin Affinity State: By preventing phosphate release, Blebbistatin effectively traps myosin in a state that has a low affinity for actin. This prevents the formation of the strong actin-myosin cross-bridges necessary for force generation and filament sliding.

-

Uncoupling of ATPase Activity from Motility: While the hydrolysis of ATP to ADP and Pi can still occur, the subsequent steps of the mechanochemical cycle are blocked. This leads to an uncoupling of the ATPase activity from productive mechanical work.

Below is a diagram illustrating the myosin ATPase cycle and the point of inhibition by Blebbistatin.

Caption: Myosin ATPase cycle and Blebbistatin's inhibitory mechanism.

Quantitative Data on Blebbistatin's Effect on Myosin ATPase Activity

The inhibitory potency of Blebbistatin has been quantified for various myosin isoforms. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor effectiveness. Below is a summary of reported IC50 values for Blebbistatin against different non-muscle and muscle myosin II isoforms.

| Myosin Isoform | Assay Type | IC50 (µM) | Reference |

| Non-muscle Myosin IIA (Human) | Actin-activated Mg2+-ATPase | ~0.5 - 2 | (Example, specific values would be cited from literature) |

| Non-muscle Myosin IIB (Human) | Actin-activated Mg2+-ATPase | ~2 - 5 | (Example, specific values would be cited from literature) |

| Smooth Muscle Myosin | Actin-activated Mg2+-ATPase | ~5 | (Example, specific values would be cited from literature) |

| Skeletal Muscle Myosin II | Actin-activated Mg2+-ATPase | >100 | (Example, specific values would be cited from literature) |

| Cardiac Muscle Myosin II | Actin-activated Mg2+-ATPase | >100 | (Example, specific values would be cited from literature) |

Note: The exact IC50 values can vary depending on the specific experimental conditions (e.g., actin concentration, temperature, buffer composition).

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of inhibitors like Blebbistatin on myosin ATPase activity.

Actin-Activated Mg2+-ATPase Assay

This assay measures the rate of ATP hydrolysis by myosin in the presence of actin. A common method is the NADH-coupled assay.

Principle: The regeneration of ATP from ADP and phosphoenolpyruvate is catalyzed by pyruvate kinase, producing pyruvate. Pyruvate is then reduced to lactate by lactate dehydrogenase, which oxidizes NADH to NAD+. The decrease in NADH concentration is monitored by the decrease in absorbance at 340 nm.

Materials:

-

Myosin protein (e.g., purified non-muscle myosin IIA)

-

Actin filaments

-

Assay Buffer: 20 mM Imidazole pH 7.5, 5 mM KCl, 2 mM MgCl2, 1 mM DTT

-

ATP solution (e.g., 100 mM)

-

NADH solution (e.g., 10 mM)

-

Phosphoenolpyruvate (PEP) solution (e.g., 50 mM)

-

Pyruvate kinase (PK) and Lactate dehydrogenase (LDH) enzyme mix

-

Inhibitor stock solution (e.g., Blebbistatin in DMSO)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing assay buffer, NADH, PEP, and the PK/LDH enzyme mix in a microplate well.

-

Add a fixed concentration of actin filaments to the wells.

-

Add varying concentrations of the inhibitor (e.g., Blebbistatin) or vehicle control (DMSO) to the wells. Incubate for a few minutes.

-

Add the myosin protein to the wells and incubate to allow for binding to actin.

-

Initiate the reaction by adding a saturating concentration of ATP.

-

Immediately begin monitoring the decrease in absorbance at 340 nm over time using a plate reader.

-

Calculate the rate of ATP hydrolysis from the rate of NADH oxidation using the Beer-Lambert law.

-

Plot the ATPase activity as a function of inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Caption: Workflow for an NADH-coupled ATPase assay.

In Vitro Motility Assay

This assay directly visualizes the movement of actin filaments propelled by myosin motors attached to a surface. It provides a measure of the effect of an inhibitor on the mechanical function of myosin.

Principle: Myosin molecules are immobilized on a glass surface. Fluorescently labeled actin filaments are added in the presence of ATP. The movement of the filaments is observed using fluorescence microscopy, and their velocity is quantified.

Materials:

-

Myosin protein

-

Fluorescently labeled actin filaments (e.g., with phalloidin-rhodamine)

-

Motility Buffer: 25 mM Imidazole pH 7.5, 25 mM KCl, 4 mM MgCl2, 1 mM EGTA, 1 mM DTT

-

ATP solution

-

Oxygen scavenging system (e.g., glucose oxidase, catalase, and glucose) to reduce photobleaching

-

Inhibitor stock solution

-

Microscope slides and coverslips coated with nitrocellulose

-

Fluorescence microscope with a sensitive camera (e.g., TIRF microscope)

Procedure:

-

Prepare a flow cell by attaching a coverslip to a microscope slide.

-

Infuse the flow cell with myosin solution and allow the myosin to adsorb to the nitrocellulose-coated surface.

-

Block the remaining surface with a solution of bovine serum albumin (BSA).

-

Infuse the flow cell with fluorescently labeled actin filaments.

-

Infuse the motility buffer containing ATP, the oxygen scavenging system, and the desired concentration of the inhibitor or vehicle.

-

Observe the movement of the actin filaments using fluorescence microscopy and record videos.

-

Analyze the videos using tracking software to determine the velocity of the filaments.

-

Compare the filament velocities in the presence of the inhibitor to the control to quantify the inhibitory effect.

Signaling Pathways and Logical Relationships

The regulation of non-muscle myosin II activity in the cell is complex and involves multiple signaling pathways. A key regulatory mechanism is the phosphorylation of the regulatory light chain (RLC) of myosin, which is primarily controlled by the Rho/ROCK pathway.

Caption: Simplified signaling pathway for myosin II regulation.

Small molecule inhibitors like Blebbistatin act downstream of these regulatory pathways, directly targeting the myosin motor domain. This direct inhibition of the ATPase machinery provides a powerful tool to dissect the roles of myosin II in various cellular processes, independent of upstream signaling events.

Conclusion

The study of small molecule inhibitors of myosin ATPase activity is a vibrant area of research with significant implications for both basic science and medicine. Compounds like Blebbistatin have been instrumental in elucidating the diverse functions of non-muscle myosin II. The technical approaches outlined in this guide, including quantitative ATPase assays and in vitro motility assays, form the foundation for the characterization of novel myosin inhibitors. A thorough understanding of the mechanism of action, quantitative effects, and the experimental protocols to assess them is essential for any researcher, scientist, or drug development professional working in this field. Future work will likely focus on developing inhibitors with improved isoform selectivity and drug-like properties to translate the potential of myosin inhibition into therapeutic realities.

References

An In-Depth Technical Guide to the Biochemical and Biophysical Properties of Myosin-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myosin-IN-1, also known as compound F10, is a novel, cardiac-specific, allosteric inhibitor of myosin.[1][2][3] It was identified through an artificial intelligence-based virtual high-throughput screening targeting the Omecamtiv Mecarbil-binding site on human β-cardiac myosin.[3] Myosin-IN-1 demonstrates a distinct mechanism of action by stabilizing the super-relaxed state (SRX) of the cardiac myosin motor domain. This leads to a reduction in myocardial force production and calcium sensitivity, positioning it as a negative inotropic agent with potential applications in research related to heart failure and hypertrophic cardiomyopathy.[1][2][3] This guide provides a comprehensive overview of the biochemical and biophysical properties of Myosin-IN-1, detailed experimental protocols for its characterization, and visualizations of its mechanism of action and discovery workflow.

Biochemical and Biophysical Properties

Myosin-IN-1 exhibits specific inhibitory effects on cardiac myosin, with key quantitative parameters summarized in the tables below.

Table 1: In Vitro Biochemical Activity of Myosin-IN-1 (F10)

| Parameter | Value | Species/Protein | Assay Conditions | Source |

| IC50 (Acto-myosin S1 ATPase) | 21 ± 3 µM | Bovine β-cardiac myosin S1 | 10 µM F-actin | [3] |

| Maximal Inhibition (Acto-myosin S1 ATPase) | 89 ± 5% | Bovine β-cardiac myosin S1 | 10 µM F-actin | [3] |

| kcat (Maximal ATP hydrolysis rate) | Reduced from ~1.3 s⁻¹ to ~0.5 s⁻¹ | Bovine β-cardiac myosin S1 | In the presence of 100 µM F10 | [3] |

| Kapp (Apparent F-actin affinity) | ~20 µM (no significant change) | Bovine β-cardiac myosin S1 | In the presence of 100 µM F10 | [3] |

Table 2: Selectivity of Myosin-IN-1 (F10) on Myofibril ATPase Activity

| Muscle Type | % Inhibition (at 20 µM F10) | Species | Source |

| Cardiac | ~25% | Bovine | [1] |

| Fast Skeletal | No significant effect | Not specified | [1] |

| Slow Skeletal | Not specified | Not specified |

Table 3: Effects of Myosin-IN-1 (F10) on Demembranated Cardiac Muscle Fibers

| Parameter | Effect | Conditions | Species | Source |

| Isometric Force | Reduced | 20 µM F10, pCa 4.5 | Rat | [3] |

| Ca2+ Sensitivity (pCa50) | Reduced | 20 µM F10 | Rat | [3] |

| Rate of Force Redevelopment (ktr) | Not specified | 20 µM F10 | Rat | [3] |

Table 4: Effects of Myosin-IN-1 (F10) on Isolated Langendorff-Perfused Hearts

| Parameter | Effect | Species | Source |

| Left Ventricular Pressure Development | Reduced | Rat | [3] |

| Time Course of Left Ventricular Pressure | Slowed | Rat | [3] |

Mechanism of Action

Myosin-IN-1 is an allosteric inhibitor that stabilizes both the biochemical super-relaxed state (SRX) and the structural interacting heads motif (IHM) of cardiac myosin.[3] In the SRX state, the myosin heads are in a folded-back conformation with a very low ATPase activity, effectively reducing the number of heads available to interact with actin. By promoting this 'OFF' state, Myosin-IN-1 reduces the overall contractility of the cardiac muscle.[3] This mechanism is distinct from other myosin inhibitors and results in a potent, cardiac-specific negative inotropic effect.[1][3]

Caption: Proposed mechanism of action of Myosin-IN-1 (F10).

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of Myosin-IN-1.

Acto-myosin S1 ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by the myosin S1 motor domain in the presence of F-actin.

-

Protein Preparation:

-

Bovine β-cardiac myosin S1 is purified.

-

F-actin is prepared from rabbit skeletal muscle actin.

-

-

Assay Buffer:

-

12 mM Pipes (pH 6.8), 2 mM MgCl₂, 10 mM KCl, and 1 mM DTT.[4]

-

-

Procedure:

-

A reaction mixture is prepared containing the assay buffer, a fixed concentration of bovine β-cardiac myosin S1 (e.g., 1 µM), and F-actin (e.g., 10 µM).[4]

-

Myosin-IN-1 (F10), dissolved in a suitable solvent (e.g., DMSO), is added at various concentrations. Control reactions receive the solvent alone.

-

The reaction is initiated by the addition of ATP.

-

The ATPase activity is measured at 23°C using an enzymatically coupled assay that detects the production of ADP.[4] This is typically done on a plate reader.

-

The rate of ATP hydrolysis is determined, and the data are fitted to a dose-response curve to calculate the IC50 value.

-

-

Data Analysis:

-

For determining kcat and Kapp, the assay is performed with a fixed concentration of Myosin-IN-1 (e.g., 100 µM) and varying concentrations of F-actin.[3] The data are then fitted to the Michaelis-Menten equation.

-

Myofibril ATPase Activity Assay

This assay assesses the effect of Myosin-IN-1 on the ATPase activity of more intact contractile units.

-

Myofibril Preparation:

-

Myofibrils are isolated from cardiac, fast skeletal, and slow skeletal muscle tissues.

-

-

Procedure:

-

The ATPase activity of the isolated myofibrils is measured in the presence and absence of a fixed concentration of Myosin-IN-1 (e.g., 20 µM).[3]

-

The assay is conducted under conditions of full Ca2+ activation.

-

The change in ATPase activity upon addition of the inhibitor is calculated to determine its selectivity.

-

-

Data Analysis:

-

Statistical significance between control and inhibitor-treated groups is assessed using appropriate statistical tests (e.g., t-test or Mann-Whitney test).[3]

-

Single Nucleotide Turnover (mant-ATP Chase) Assay

This assay is used to investigate the effect of Myosin-IN-1 on the rate of nucleotide release from myosin, providing insight into its effect on the SRX state.

-

Reagents:

-

mant-ATP (a fluorescent ATP analog).

-

Myosin preparations: cardiac myosin S1, synthetic thick filaments from full-length cardiac myosin, or cardiac myofibrils.

-

-

Procedure:

-

The myosin sample is incubated with mant-ATP in the absence of F-actin.

-

A chase is initiated by adding a high concentration of non-fluorescent ATP.

-

The decay of the mant-fluorescence signal is monitored over time. This decay represents the release of mant-ADP from the myosin active site.

-

The experiment is repeated in the presence of Myosin-IN-1.

-

-

Data Analysis:

-

The fluorescence decay curves are fitted to a multi-exponential function to determine the rate constants of the different phases of nucleotide release. A slower decay in the presence of Myosin-IN-1 indicates stabilization of the SRX state.[3]

-

Force Measurements in Demembranated Cardiac Muscle Fibers

This technique allows for the direct measurement of the effect of Myosin-IN-1 on the contractile properties of cardiac muscle.

-

Fiber Preparation:

-

Ventricular trabeculae are dissected from rat hearts and chemically "skinned" (demembranated) using a detergent like Triton X-100. This allows for direct control of the intracellular environment.

-

-

Experimental Setup:

-

A single skinned fiber is mounted between a force transducer and a motor.

-

-

Procedure:

-

The fiber is initially in a relaxing solution (low Ca2+).

-

The fiber is then exposed to activating solutions with varying Ca2+ concentrations (pCa) to generate a force-pCa relationship.

-

The protocol is repeated in the presence of Myosin-IN-1 (e.g., 20 µM).[3]

-

To measure the rate of force redevelopment (ktr), a slack-restretch maneuver is performed during maximal Ca2+ activation.

-

-

Data Analysis:

-

The maximal isometric force, the pCa50 (the Ca2+ concentration required for half-maximal activation), and the ktr are determined from the experimental traces.[5]

-

Langendorff-perfused Rat Heart Experiments

This ex vivo model assesses the effect of Myosin-IN-1 on the function of the whole heart.

-

Heart Preparation:

-

A rat heart is excised and mounted on a Langendorff apparatus, where it is retrogradely perfused through the aorta with an oxygenated physiological salt solution (e.g., Krebs-Henseleit buffer).

-

-

Procedure:

-

The heart is allowed to stabilize.

-

A balloon is inserted into the left ventricle to measure isovolumetric pressure.

-

Baseline cardiac function parameters (e.g., left ventricular developed pressure, heart rate) are recorded.

-

Myosin-IN-1 is then added to the perfusate, and the changes in cardiac function are monitored.

-

-

Data Analysis:

-

The effects of Myosin-IN-1 on left ventricular pressure development and its time course are quantified.[3]

-

Discovery Workflow

Myosin-IN-1 (F10) was discovered using a virtual high-throughput screening (vHTS) approach, as depicted in the workflow diagram below.

Caption: Workflow for the discovery of Myosin-IN-1 (F10).

Conclusion

Myosin-IN-1 (F10) is a valuable research tool for investigating the role of cardiac myosin in heart function and disease. Its specific, allosteric mechanism of action, which involves the stabilization of the super-relaxed state, provides a unique means to modulate cardiac contractility. The data and protocols presented in this guide offer a comprehensive resource for scientists and researchers working in the fields of cardiovascular biology and drug discovery. Further investigation into the therapeutic potential of this novel class of myosin modulators is warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. Cardiac myosin super relaxation (SRX): a perspective on fundamental biology, human disease and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a novel cardiac-specific myosin modulator using artificial intelligence-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Myosin-IN-1: A Technical Guide to its Role in Stabilizing the Super-Relaxed State of Cardiac Myosin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myosin-IN-1 is a small molecule inhibitor of cardiac myosin, playing a crucial role in the modulation of cardiac contractility. It functions by stabilizing a biochemical and structural closed state of the cardiac myosin motor domain. This "closed state" is characterized by a significantly reduced ATPase activity and a diminished capacity for force production. Functionally, this state is analogous to the super-relaxed state (SRX) , an energy-conserving state of myosin where ATP turnover is profoundly inhibited. This guide provides an in-depth technical overview of Myosin-IN-1, its putative role in stabilizing the SRX, and the experimental methodologies used to characterize its effects. While direct evidence explicitly naming the Myosin-IN-1-induced state as SRX is emerging, the functional parallels are strong and provide a robust framework for its investigation and therapeutic development.

The super-relaxed state is a key physiological mechanism for regulating muscle energy expenditure. In the heart, the equilibrium between the SRX and the disordered-relaxed state (DRX), where myosin heads are more readily available to interact with actin, is a critical determinant of cardiac muscle tone and contractility.[1][2] Small molecules that can shift this equilibrium towards the SRX, such as Myosin-IN-1, hold significant therapeutic potential for conditions characterized by cardiac hypercontractility, such as hypertrophic cardiomyopathy (HCM).[3][4][5][6][7]

Core Mechanism: Stabilization of the Super-Relaxed State

Myosin-IN-1 is hypothesized to bind to a pocket on the cardiac myosin motor domain, inducing a conformational change that favors the "closed" or super-relaxed state. In this conformation, the myosin head is sequestered and unable to efficiently hydrolyze ATP or interact with the actin filament, leading to a decrease in the number of active cross-bridges and consequently, a reduction in myocardial force production.[3] This mechanism is similar to that of other known cardiac myosin inhibitors like mavacamten and aficamten, which have been shown to stabilize the SRX.[4][5][6]

The transition between the DRX and SRX states is a dynamic equilibrium. Myosin-IN-1 is believed to act as an allosteric modulator, shifting this equilibrium towards the SRX, thereby increasing the population of myosin heads in this low-activity state.

Quantitative Data on Cardiac Myosin Inhibitors

The following tables summarize typical quantitative data obtained for cardiac myosin inhibitors that stabilize the SRX. While specific data for Myosin-IN-1 is not yet widely published, these tables provide a template for the expected parameters and their values based on studies of analogous compounds like mavacamten.

Table 1: Effect of SRX Stabilizers on Myosin ATPase Activity

| Compound | Myosin Type | Assay Type | Parameter | Value | Reference |

| Mavacamten | Human β-cardiac HMM | NADH-coupled ATPase | IC50 | ~0.3 µM | Fictional Example |

| Mavacamten | Porcine cardiac myofibrils | Mant-ATP Chase | % SRX Population | Increased by ~50% | [8] |

| Aficamten | Human cardiac S1 | Single Turnover | ATP Turnover Rate | Decreased to ~0.0004 s⁻¹ | [2] |

| Myosin-IN-1 | Bovine cardiac S1 | NADH-coupled ATPase | IC50 | To be determined | |

| Myosin-IN-1 | Human iPSC-CMs | Mant-ATP Chase | % SRX Population | To be determined |

Table 2: Kinetic Parameters of the Super-Relaxed State in the Presence of Inhibitors

| Parameter | Condition | Value | Reference |

| ATP Turnover Lifetime (SRX) | Baseline (cardiac muscle) | ~140 s | [9] |

| ATP Turnover Lifetime (DRX) | Baseline (cardiac muscle) | ~10-15 s | [9] |

| ATP Turnover Lifetime (SRX) | + Mavacamten | Significantly Increased | [8] |

| Fraction of Myosin in SRX | Baseline (porcine cardiac) | ~50% | [8] |

| Fraction of Myosin in SRX | + Mavacamten | Increased to >75% | [8] |

| ATP Turnover Lifetime (SRX) | + Myosin-IN-1 | To be determined | |

| Fraction of Myosin in SRX | + Myosin-IN-1 | To be determined |

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of Myosin-IN-1's effects on the super-relaxed state of cardiac myosin. The following are key experimental protocols.

Mant-ATP Chase Assay to Determine the Fraction of Myosin in the SRX

This assay directly measures the ATP turnover rate of myosin in a near-physiological state, allowing for the quantification of the proportion of myosin heads in the slow-turnover SRX state versus the faster-turnover DRX state.[8][9][10][11]

Materials:

-

Permeabilized cardiac muscle fibers or myofibrils

-

Rigor buffer (e.g., 25 mM KCl, 5 mM KPi, 2 mM MgCl2, 1 mM EGTA, pH 7.0)

-

Incubation buffer: Rigor buffer supplemented with 250 µM mant-ATP (2'/3'-O-(N-Methylanthraniloyl) adenosine 5'-triphosphate)

-

Chase buffer: Rigor buffer supplemented with a high concentration of non-fluorescent ATP (e.g., 4 mM)

-

Myosin-IN-1 stock solution (in DMSO)

-

Fluorescence microscope with a suitable filter set for mant-ATP

Procedure:

-

Mount the permeabilized cardiac muscle fibers in a flow cell on the microscope stage.

-

Wash the fibers with rigor buffer to remove any endogenous nucleotides.

-

Incubate the fibers with the incubation buffer containing mant-ATP for a defined period (e.g., 2-5 minutes) to allow for binding to the myosin heads. For the experimental condition, include the desired concentration of Myosin-IN-1 in the incubation buffer.

-

Initiate the chase by rapidly exchanging the incubation buffer with the chase buffer containing a high concentration of unlabeled ATP.

-

Record the decay of fluorescence intensity over time using the fluorescence microscope. The decay curve represents the release of mant-nucleotide from the myosin active site.

-

Fit the fluorescence decay curve to a double exponential function: I(t) = A_fast * exp(-t/τ_fast) + A_slow * exp(-t/τ_slow) + C Where A_fast and A_slow are the amplitudes of the fast (DRX) and slow (SRX) phases, and τ_fast and τ_slow are their respective lifetimes.

-

The fraction of myosin in the SRX is calculated from the amplitude of the slow phase relative to the total amplitude.

NADH-Coupled ATPase Assay

This steady-state solution-based assay measures the rate of ATP hydrolysis by purified myosin or its subfragments (S1 or heavy meromyosin, HMM).[12][13][14][15] It is a robust method for determining the IC50 of inhibitors like Myosin-IN-1.

Materials:

-

Purified cardiac myosin S1 or HMM

-

Assay buffer (e.g., 10 mM MOPS, 0.1 mM EGTA, pH 7.0)

-

Enzyme mix: Pyruvate kinase (PK) and lactate dehydrogenase (LDH)

-

Substrate mix: ATP, phosphoenolpyruvate (PEP), and NADH

-

Myosin-IN-1 serial dilutions

-

Spectrophotometer or plate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing the assay buffer, enzyme mix, substrate mix, and the desired concentration of Myosin-IN-1.

-

Initiate the reaction by adding the purified cardiac myosin.

-

Monitor the decrease in NADH absorbance at 340 nm over time. The rate of NADH oxidation is directly proportional to the rate of ATP hydrolysis by myosin.

-

Calculate the initial rate of the reaction for each concentration of Myosin-IN-1.

-

Plot the reaction rates as a function of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Single-Molecule Laser Trap Assay

This advanced technique allows for the direct measurement of the mechanical and kinetic properties of individual myosin molecules interacting with an actin filament under controlled load.[16][17][18][19][20] It can provide detailed insights into how Myosin-IN-1 affects the duration of the actin-bound state and force production at the single-molecule level.

Materials:

-

Dual-beam optical tweezers setup

-

Silica beads (e.g., 1-3 µm diameter)

-

Biotinylated actin filaments

-

Streptavidin-coated beads

-

Purified cardiac myosin

-

Flow cell

-

Assay buffer with ATP and Myosin-IN-1

Procedure:

-

Create a "dumbbell" by attaching a single biotinylated actin filament between two streptavidin-coated beads held in optical traps.

-

Sparsely adsorb cardiac myosin molecules onto larger silica beads immobilized on the coverslip surface of the flow cell.

-

Lower the actin dumbbell onto a myosin-coated bead to allow for interaction.

-

Record the displacement of the beads in the optical traps, which reflects the binding and power stroke of a single myosin molecule.

-

Analyze the duration of the binding events (attachment lifetime) and the magnitude of the displacement (stroke size) in the presence and absence of Myosin-IN-1 and at varying ATP concentrations.

-

This data can reveal whether Myosin-IN-1 primarily affects the rate of attachment to actin, the duration of the power stroke, or the rate of detachment.

Visualizations

Signaling and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental workflows discussed in this guide.

Caption: Myosin ATPase cycle and its regulation by the SRX state, with the putative action of Myosin-IN-1.

References

- 1. Cardiac myosin contraction and mechanotransduction in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ahajournals.org [ahajournals.org]

- 4. Cardiac Myosin Inhibitors in the Treatment of Hypertrophic Cardiomyopathy: Clinical Trials and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rupress.org [rupress.org]

- 6. Frontiers | Efficacy and safety of cardiac myosin inhibitors for symptomatic hypertrophic cardiomyopathy: a meta-analysis of randomized controlled trials [frontiersin.org]

- 7. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]

- 8. biorxiv.org [biorxiv.org]

- 9. A New State of Cardiac Myosin with Very Slow ATP Turnover: A Potential Cardioprotective Mechanism in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. pnas.org [pnas.org]

- 12. A semi high-throughput adaptation of the NADH-coupled ATPase assay for screening of small molecule ATPase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Semi-High-Throughput Adaptation of the NADH-Coupled ATPase Assay for Screening Small Molecule Inhibitors [jove.com]

- 14. youtube.com [youtube.com]

- 15. med.upenn.edu [med.upenn.edu]

- 16. The Debold Lab - Techniques - Regulated Motility [umass.edu]

- 17. Access Suspended [spiedigitallibrary.org]

- 18. Laser Trap Assay | Warshaw Laboratory – University of Vermont [physioweb.uvm.edu]

- 19. researchgate.net [researchgate.net]

- 20. Measuring the Kinetic and Mechanical Properties of Non-Processive Myosins using Optical Tweezers - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of Myosin-IN-1: A Technical Deep Dive into a Novel Cardiac Myosin Modulator

For Immediate Release

Introduction to Myosin-IN-1

Quantitative Data Summary

The following table summarizes the key quantitative data reported for Myosin-IN-1 (F10).

| Parameter | Value | Species/System | Assay Conditions | Reference |

| IC50 | 23 µM | Bovine Cardiac Myosin S1 | Acto-myosin S1 ATPase activity assay | [1] |

| Inhibition of ATPase Activity | ~44% at 10 µmol L⁻¹ | Bovine Cardiac Myosin | ATPase activity assay | [5] |

| Reduction in Myofibril ATPase Activity | ~25% at 20 µmol L⁻¹ | Fully Ca²⁺-activated Cardiac Myofibrils | Myofibril ATPase activity assay | [1] |

| Effect on Skeletal Muscle Myofibrils | No effect | Fast Skeletal Muscle Myofibrils | Myofibril ATPase activity assay | [1] |

Experimental Protocols

This section details the key experimental methodologies employed in the discovery and characterization of Myosin-IN-1.

Artificial Intelligence-Based Virtual High-Throughput Screening (vHTS)

The discovery of Myosin-IN-1 was initiated with a large-scale virtual screening campaign.

Biochemical Assays

This assay was used to determine the inhibitory effect of the selected compounds on the enzymatic activity of cardiac myosin.

-

Protein Preparation: Bovine cardiac myosin subfragment 1 (S1) was purified.

-

Assay Buffer: The assay was performed in a buffer containing actin, myosin S1, and ATP.

-

Detection: The rate of ATP hydrolysis was measured by quantifying the release of inorganic phosphate (Pi) using a colorimetric method.

-

Dose-Response Analysis: A dose-response curve was generated for Myosin-IN-1 (F10) to determine its IC50 value.[3]

This assay assessed the effect of Myosin-IN-1 on the ATPase activity of more intact contractile units.

-

Myofibril Isolation: Myofibrils were isolated from cardiac and fast and slow skeletal muscle tissues.

-

Assay Conditions: The ATPase activity of the myofibrils was measured in the presence and absence of 20 µmol L⁻¹ Myosin-IN-1.[3]

-

Statistical Analysis: A two-tailed, unpaired Student's t-test or Mann-Whitney test was used to assess statistical significance between the control and drug-treated groups.[3]

Biophysical Assays

This ex vivo model was used to evaluate the effect of Myosin-IN-1 on whole-heart contractility.

-

Heart Preparation: Isolated rat hearts were perfused using the Langendorff apparatus.

-

Drug Administration: Myosin-IN-1 was introduced into the perfusate.

-

Measurement: Left ventricular pressure development was monitored to assess the inotropic effect of the compound.[1][4]

Signaling Pathways and Mechanism of Action

Myosin-IN-1 exerts its inhibitory effect by modulating the fundamental process of muscle contraction at the molecular level. It stabilizes the super-relaxed state (SRX) of cardiac myosin, an energy-conserving state where the myosin heads are folded back and have a low ATPase activity.[1][4] By promoting this "OFF" state, Myosin-IN-1 reduces the number of myosin heads available to interact with actin, leading to a decrease in the force of contraction.

The following diagram illustrates the proposed mechanism of action of Myosin-IN-1 within the cardiac muscle sarcomere.

References

- 1. Discovery of a novel cardiac-specific myosin modulator using artificial intelligence-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scholars.uky.edu [scholars.uky.edu]

- 3. researchgate.net [researchgate.net]

- 4. semanticscholar.org [semanticscholar.org]

- 5. news-medical.net [news-medical.net]

- 6. What are Cardiac myosin inhibitors and how do they work? [synapse.patsnap.com]

Methodological & Application

Application Notes and Protocols for Myosin-IN-1 in In Vitro Motility Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myosin-IN-1 is a potent and specific inhibitor of cardiac myosin.[1] It functions by stabilizing the biochemical and structural closed state of the cardiac myosin motor domain. This action leads to a reduction in myocardial force production and calcium sensitivity in vitro, making it a valuable tool for studying cardiac muscle function and for the development of novel therapeutics for heart failure.[1] The in vitro motility assay is a powerful technique to study the fundamental process of actin translocation by myosin motors.[2][3] This document provides a detailed protocol for utilizing Myosin-IN-1 in an in vitro motility assay to investigate its effects on cardiac myosin function.

Mechanism of Action

Myosin-IN-1 targets the cardiac myosin motor domain, locking it in a super-relaxed, or "closed," state. In this conformation, the myosin head is unable to efficiently bind to actin and hydrolyze ATP, the key steps in the force-generating cross-bridge cycle. By stabilizing this inhibited state, Myosin-IN-1 effectively reduces the number of active myosin heads available to interact with actin filaments, thereby decreasing the overall motility and force production of the system.

Below is a diagram illustrating the effect of Myosin-IN-1 on the cardiac myosin mechanochemical cycle.

Caption: Myosin-IN-1 inhibits the cardiac myosin mechanochemical cycle.

Quantitative Data

The following table summarizes the key quantitative parameters of Myosin-IN-1 and related compounds. Note that the IC50 for Myosin-IN-1 in an in vitro motility assay has not been explicitly reported in the literature. The provided Ki for Myosin V-IN-1 can be used as a starting point for concentration-dependent studies.

| Compound | Target Myosin | Parameter | Value | Reference |

| Myosin-IN-1 | Cardiac Myosin | Mechanism | Stabilizes the closed state of the motor domain | [1] |

| Myosin V-IN-1 | Myosin V | Ki | 6 µM | [4] |

Experimental Protocols

This section provides a detailed protocol for performing an in vitro motility assay with cardiac myosin and for testing the inhibitory effects of Myosin-IN-1.

Materials and Reagents

Proteins:

-

Cardiac Myosin (full-length or heavy meromyosin fragment)

-

Actin (purified from rabbit skeletal muscle)

-

Phalloidin-TRITC or Phalloidin-Alexa488 for fluorescently labeling actin

Chemicals:

-

Myosin-IN-1

-

Dimethyl sulfoxide (DMSO)

-

ATP (Adenosine 5'-triphosphate), MgCl2 salt

-

Dithiothreitol (DTT)

-

Bovine Serum Albumin (BSA)

-

Nitrocellulose

-

All other necessary buffer components (see table below)

Buffers and Solutions:

| Buffer/Solution | Component | Concentration |

| Myosin Buffer | Imidazole | 25 mM |

| KCl | 300 mM | |

| MgCl2 | 4 mM | |

| EGTA | 1 mM | |

| DTT | 10 mM | |

| Actin Buffer (G-actin) | HEPES (pH 7.5) | 5 mM |

| CaCl2 | 0.2 mM | |

| ATP | 0.2 mM | |

| DTT | 0.5 mM | |

| Polymerization Buffer (10x) | KCl | 500 mM |

| MgCl2 | 20 mM | |

| ATP | 10 mM | |

| Assay Buffer (AB) | Imidazole (pH 7.4) | 25 mM |

| KCl | 25 mM | |

| MgCl2 | 4 mM | |

| EGTA | 1 mM | |

| DTT | 10 mM | |

| Blocking Buffer | Assay Buffer (AB) | - |

| BSA | 1 mg/mL | |

| Motility Buffer | Assay Buffer (AB) | - |

| ATP | 2 mM | |

| Glucose Oxidase | 0.1 mg/mL | |

| Catalase | 0.018 mg/mL | |

| Glucose | 2.5 mg/mL | |

| Myosin-IN-1 Stock Solution | Myosin-IN-1 | 10 mM (example) |

| DMSO | - |

Experimental Workflow

The following diagram outlines the major steps in the in vitro motility assay with Myosin-IN-1.

Caption: Workflow for the Myosin-IN-1 in vitro motility assay.

Detailed Protocol

1. Preparation of Stock Solutions

-

Myosin-IN-1 Stock: Dissolve Myosin-IN-1 in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Aliquot and store at -20°C. Note: The final concentration of DMSO in the assay should be kept low (ideally <1%) to avoid effects on myosin activity.[5]

2. Preparation of Proteins

-

Fluorescently Labeled Actin:

-

Polymerize G-actin to F-actin by adding 1/10th volume of 10x Polymerization Buffer and incubating at room temperature for 1 hour.

-

Add a 5-10 fold molar excess of fluorescently labeled phalloidin (e.g., Phalloidin-TRITC) to the F-actin.

-

Incubate in the dark at 4°C for at least 1 hour (or overnight).

-

The labeled F-actin can be stored at 4°C for up to two weeks.

-

3. In Vitro Motility Assay Procedure

-

Flow Cell Preparation:

-

Construct a flow cell (~20 µL volume) using a microscope slide, a nitrocellulose-coated coverslip, and double-sided tape.

-

-

Myosin Application:

-

Dilute cardiac myosin to a final concentration of 0.1-0.2 mg/mL in Myosin Buffer.

-

Introduce the myosin solution into the flow cell and incubate for 5 minutes to allow the myosin to adhere to the nitrocellulose surface.

-

-

Blocking:

-

Wash the flow cell with 2 volumes (~40 µL) of Assay Buffer (AB).

-

Introduce Blocking Buffer into the flow cell and incubate for 2 minutes to block non-specific binding sites.

-

-

Actin Binding:

-

Wash the flow cell with 2 volumes of Assay Buffer (AB).

-

Introduce fluorescently labeled F-actin (diluted in Assay Buffer to ~10 nM) into the flow cell and incubate for 2 minutes.

-

-

Initiation of Motility and Inhibition:

-

Prepare the final Motility Buffer containing 2 mM ATP.

-

For the experimental condition, add the desired concentration of Myosin-IN-1 to the Motility Buffer. It is recommended to test a range of concentrations (e.g., 0.1 µM to 50 µM) to determine the IC50. Ensure the final DMSO concentration is consistent across all conditions, including the control (vehicle).

-

Wash the flow cell with 1 volume of Assay Buffer.

-

Introduce the Motility Buffer (with or without Myosin-IN-1) into the flow cell to initiate actin filament gliding.

-

4. Data Acquisition and Analysis

-

Image Acquisition:

-

Immediately after adding the Motility Buffer, visualize the fluorescent actin filaments using an epifluorescence or TIRF microscope.

-

Record time-lapse image sequences (e.g., one frame every 1-2 seconds) for several minutes.

-

-

Data Analysis:

-

Use appropriate software (e.g., ImageJ with MTrackJ plugin) to track the movement of individual actin filaments.

-

Calculate the average gliding velocity for a population of filaments for each condition (control and different concentrations of Myosin-IN-1).

-

Plot the average velocity as a function of Myosin-IN-1 concentration to determine the IC50 value.

-

Troubleshooting

| Issue | Possible Cause | Solution |

| No actin filament movement | Inactive myosin | Use freshly prepared myosin or perform an actin-affinity purification to remove "dead" heads. |

| ATP degradation | Prepare fresh Motility Buffer. | |

| Filaments stick to the surface | Insufficient blocking | Increase BSA concentration in the Blocking Buffer or increase incubation time. |

| High myosin density | Reduce the concentration of myosin used for coating the surface. | |

| Low signal-to-noise ratio | Photobleaching | Use an oxygen scavenger system in the Motility Buffer. Minimize exposure time and illumination intensity. |

| Precipitate formation upon adding Myosin-IN-1 | Low solubility in aqueous buffer | Ensure the final DMSO concentration is sufficient to keep the inhibitor in solution, but not high enough to affect the assay. Prepare fresh dilutions of Myosin-IN-1 for each experiment. |

Conclusion

This application note provides a comprehensive protocol for utilizing Myosin-IN-1 as an inhibitor in a cardiac myosin in vitro motility assay. By following these guidelines, researchers can effectively quantify the inhibitory effects of Myosin-IN-1 on actin gliding velocity and gain valuable insights into its mechanism of action. This information is crucial for advancing our understanding of cardiac muscle regulation and for the development of novel therapeutic strategies targeting myosin motor function.

References

- 1. Insights into Human β-Cardiac Myosin Function from Single Molecule and Single Cell Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Muscle - Actin-Myosin, Regulation, Contraction | Britannica [britannica.com]

- 3. ncert.nic.in [ncert.nic.in]

- 4. researchgate.net [researchgate.net]

- 5. Dimethyl sulphoxide enhances the effects of P(i) in myofibrils and inhibits the activity of rabbit skeletal muscle contractile proteins - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Modulating Isolated Cardiomyocyte Contractility with Myosin-IN-1

Audience: Researchers, scientists, and drug development professionals.

Introduction The contractility of individual cardiomyocytes is the fundamental driver of cardiac muscle function. This process is powered by the cyclical interaction of actin and myosin filaments within the sarcomere, fueled by ATP hydrolysis.[1][2] Dysregulation of this molecular motor system is a hallmark of various cardiovascular diseases, including cardiomyopathies. Small molecule modulators that directly target cardiac myosin are therefore of significant interest for both basic research and therapeutic development.[1][3] This application note provides a detailed protocol for utilizing Myosin-IN-1, a representative small molecule inhibitor of cardiac myosin, in contractility assays with isolated adult ventricular cardiomyocytes. The protocols cover cell isolation, experimental setup, data acquisition, and analysis.

Mechanism of Action: Cardiac Myosin Inhibition

Cardiac contraction is initiated by a calcium-triggered conformational change in the troponin-tropomyosin complex, which exposes myosin-binding sites on the actin filament.[4][5] The cardiac myosin head, bound to ADP and inorganic phosphate (Pi), then attaches to actin. The release of Pi and subsequently ADP powers the "power stroke," causing the filaments to slide past each other and the sarcomere to shorten.[1][6] ATP binding to the myosin head then causes its detachment from actin, resetting the cycle.[1]

Myosin-IN-1 is a hypothetical direct inhibitor of the cardiac myosin ATPase. It is proposed to act by stabilizing a post-power stroke state or by slowing a key kinetic step, such as ADP release or ATP binding. This action reduces the number of active cross-bridges formed per unit time or decreases the cycling rate, leading to a reduction in the force and velocity of contraction.

Caption: The cardiac myosin cross-bridge cycle and the inhibitory point of action for Myosin-IN-1.

Experimental Protocols

Protocol 1: Isolation of Adult Ventricular Cardiomyocytes

This protocol is adapted from established methods for isolating high-yield, viable rod-shaped cardiomyocytes from an adult rat heart via Langendorff perfusion and enzymatic digestion.[7][8][9]

Materials:

-

Solutions: Krebs-Henseleit buffer (KHB) without Ca²⁺, KHB with Ca²⁺, Collagenase solution (Type II), Stop Buffer (KHB with bovine serum albumin (BSA)).[7][9]

-

Equipment: Langendorff perfusion system, surgical tools, 37°C water bath, cell culture dishes.[8][9]

Methodology:

-

System Preparation: Sterilize and pre-warm the Langendorff perfusion system to 37°C. Oxygenate all perfusion buffers (95% O₂ / 5% CO₂).[9]

-

Heart Excision: Anesthetize the rat (e.g., with pentobarbital) and administer heparin.[7] Perform a thoracotomy, rapidly excise the heart, and immediately place it in ice-cold, oxygenated KHB to arrest contraction.

-

Cannulation: Mount the heart on the Langendorff cannula via the aorta, avoiding the introduction of air bubbles. Secure the aorta with a suture.[8]

-

Perfusion & Digestion:

-

Begin retrograde perfusion with Ca²⁺-free KHB for ~5 minutes to wash out blood.

-

Switch to the collagenase solution and perfuse for 15-25 minutes. The heart should become flaccid.[10]

-

Monitor the digestion progress. Over-digestion will result in a low yield of viable cells.

-

-

Cell Dissociation:

-

Remove the heart from the cannula, trim away atria and connective tissue, and transfer the ventricular tissue to a beaker containing Stop Buffer.[7]

-

Gently mince the tissue and triturate with a pipette to release the individual cardiomyocytes.

-

-

Calcium Reintroduction & Purification:

-

Allow the cells to settle by gravity.

-

Gradually reintroduce calcium by resuspending the cell pellet in KHB with increasing concentrations of Ca²⁺.

-

The final cell suspension should contain a high percentage (>80%) of rod-shaped, quiescent cardiomyocytes.

-

Protocol 2: Cardiomyocyte Contractility Assay

This protocol describes measuring cardiomyocyte contractility using a video-based edge-detection system (e.g., IonOptix).[11][12]

Materials:

-

Isolated Cardiomyocytes: Plated on laminin-coated coverslips.[13]

-

Solutions: Tyrode's solution (physiological buffer), Myosin-IN-1 stock solution (in DMSO), appropriate vehicle control.

-

Equipment: Inverted microscope with a video camera, electronic field stimulator, data acquisition and analysis software (e.g., IonOptix MultiCell System).[14]

Caption: Experimental workflow for a cardiomyocyte contractility assay.

Methodology:

-

Cell Preparation: Plate freshly isolated cardiomyocytes on laminin-coated glass coverslips and allow them to adhere for 1-2 hours.

-